![molecular formula C25H20ClN3O2 B13746076 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 2786-85-8](/img/structure/B13746076.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is primarily used in the dyeing industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphtho-o-toluidide under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The pathways involved include the formation of stable complexes with metal ions and other molecules, enhancing its utility in analytical and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-o-toluidine: An intermediate in the synthesis of azo dyes.
3-Hydroxy-2-naphtho-o-toluidide: A precursor used in the coupling reaction to form the azo dye.
Uniqueness
4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is unique due to its specific structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
2786-85-8 |
|---|---|
Formule moléculaire |
C25H20ClN3O2 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)29-28-22-14-18(26)12-11-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
Clé InChI |
FVCHXOWNCNHXHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



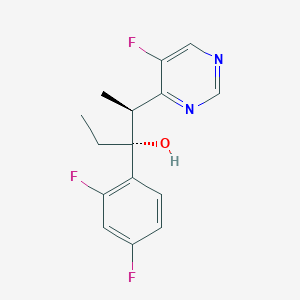



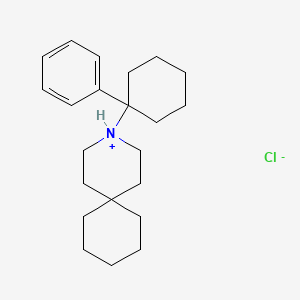
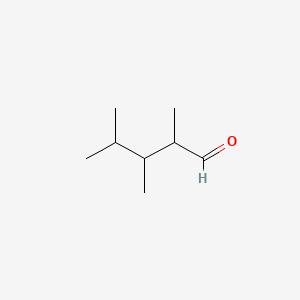
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
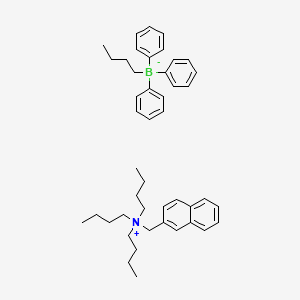
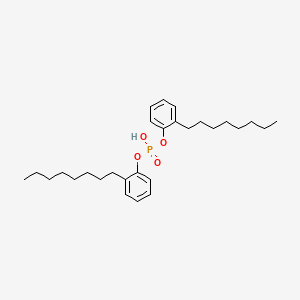
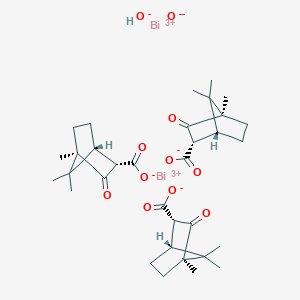
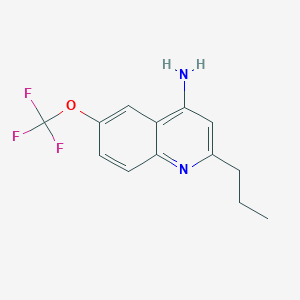
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
